molecular formula C24H18BrNO3 B265672 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265672
M. Wt: 448.3 g/mol
InChI Key: MTYHCNYORSVLJB-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BBHPP, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic uses. This compound belongs to the class of pyrrolones and has been studied for its biological activities such as anti-inflammatory, anti-cancer, and anti-tumor properties.

Mechanism of Action

The mechanism of action of 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been proposed that 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its biological activities through the inhibition of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. These pathways are involved in the regulation of cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as nitric oxide, prostaglandin E2, and interleukins. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to have low toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. It has also been found to have low toxicity and is well-tolerated in animal models. However, there are some limitations to the use of 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments. It is not water-soluble, which limits its use in aqueous systems. It also has low bioavailability, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. Further research is needed to fully understand the mechanism of action of 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The development of water-soluble derivatives of 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one may improve its bioavailability and therapeutic potential. The use of 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs may also enhance its therapeutic effects. Additionally, the study of 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in animal models of various diseases may provide valuable insights into its therapeutic potential.

Synthesis Methods

The synthesis of 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromoacetophenone, benzaldehyde, and 3-hydroxy-2-pyrrolidinone in the presence of a base. The reaction proceeds through a condensation reaction to form the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.

Scientific Research Applications

4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic uses. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities in various in vitro and in vivo studies. 4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

Product Name

4-benzoyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C24H18BrNO3

Molecular Weight

448.3 g/mol

IUPAC Name

(4Z)-1-benzyl-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C24H18BrNO3/c25-19-13-11-17(12-14-19)21-20(22(27)18-9-5-2-6-10-18)23(28)24(29)26(21)15-16-7-3-1-4-8-16/h1-14,21,27H,15H2/b22-20-

InChI Key

MTYHCNYORSVLJB-XDOYNYLZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)Br

SMILES

C1=CC=C(C=C1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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